1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene is a complex organic compound with a molecular formula of C19H20Cl2N2O2S. This compound is characterized by the presence of dichlorobenzene, piperazine, and sulfonyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nucleophilic substitution: reactions where the dichlorobenzene is reacted with piperazine derivatives.
Sulfonylation: reactions to introduce the sulfonyl group.
Alkylation: reactions to attach the phenylprop-2-enyl group to the piperazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: for controlled synthesis.
Continuous flow reactors: for large-scale production.
Purification techniques: such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Sulfoxides and sulfones: from oxidation.
Sulfides: from reduction.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to its sulfonyl and piperazine groups.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobenzene: Shares the dichlorobenzene core but lacks the piperazine and sulfonyl groups.
Piperazine derivatives: Similar in structure but vary in the substituents attached to the piperazine ring.
Sulfonyl compounds: Contain the sulfonyl group but differ in the rest of the molecular structure.
Uniqueness
1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene is unique due to its combination of dichlorobenzene, piperazine, and sulfonyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2S/c20-17-8-9-18(21)19(15-17)26(24,25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBPXKMCRHJFNB-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.